molecular formula C15H26N2O2 B2491255 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide CAS No. 2097920-18-6

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide

Cat. No.: B2491255
CAS No.: 2097920-18-6
M. Wt: 266.385
InChI Key: LNKYFMUYVIHKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates a piperidine ring linked to an oxolane (tetrahydrofuran) moiety and a terminal pent-4-enamide group, is characteristic of scaffolds often investigated for their potential to interact with biological targets. Piperidine and tetrahydrofuran derivatives are privileged structures in pharmaceutical development, frequently found in compounds with activity against central nervous system (CNS) targets, enzymes, and various receptors . For instance, structurally related piperidine compounds are being actively studied as multitarget-directed ligands for complex neurodegenerative diseases, demonstrating activities such as histamine H3 receptor antagonism and cholinesterase inhibition . Furthermore, the 1,3,4-oxadiazole and other heterocyclic cores are the subject of intensive research for their anticancer potential through mechanisms like the inhibition of growth factors, enzymes, and kinases . The presence of the pent-4-enamide group offers a versatile handle for further synthetic modification, making this compound a valuable intermediate or precursor for generating novel derivatives for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the design and synthesis of novel chemical entities aimed at probing specific biological pathways. This product is exclusively intended for research purposes in a controlled laboratory environment and is not intended for human therapeutic or diagnostic use.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-2-3-4-15(18)16-11-13-5-8-17(9-6-13)14-7-10-19-12-14/h2,13-14H,1,3-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKYFMUYVIHKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1CCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Piperidine Intermediate

The synthesis begins with piperidin-4-ylmethanol, where the primary amine group is protected using tert-butyloxycarbonyl anhydride (Boc₂O) in tetrahydrofuran (THF) under basic conditions. Triethylamine (2.2 equiv) is employed to scavenge HCl, ensuring a 90–95% yield of the Boc-protected intermediate, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This step mirrors protocols from WO2013108809A1, which highlights Boc as a preferred protecting group due to its stability under subsequent reaction conditions.

Introduction of the Oxolan-3-yl Group

The oxolane moiety is introduced via a nucleophilic substitution reaction between the Boc-protected piperidine derivative and 3-bromooxolane. Employing sodium hydride (1.5 equiv) in dimethylformamide (DMF) at 0–50°C facilitates the formation of tert-butyl 4-((oxolan-3-yl)methyl)piperidine-1-carboxylate. WO2013108809A1 corroborates this method, noting that polar aprotic solvents like DMF enhance reaction kinetics by stabilizing transition states.

Deprotection to the Free Amine

Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, yielding 1-(oxolan-3-yl)piperidin-4-yl)methanamine hydrochloride. Patent US10550107B2 emphasizes the use of acidic deprotection for Boc groups, with TFA offering superior selectivity and minimal side reactions. The crude product is neutralized with aqueous sodium bicarbonate and extracted into ethyl acetate, achieving >85% purity before further use.

Amide Bond Formation with Pent-4-enoic Acid

The final step involves coupling the free amine with pent-4-enoyl chloride. Under Schotten-Baumann conditions, the amine is reacted with pent-4-enoyl chloride (1.1 equiv) in a biphasic system of THF and 10% NaOH(aq). The reaction proceeds at 0–5°C to minimize hydrolysis, affording this compound in 70–75% yield. US10550107B2 validates this approach, noting that controlled pH and temperature are critical for maximizing amide bond formation efficiency.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies from WO2013108809A1 indicate that DMF outperforms THF in alkylation reactions due to its high polarity, which solubilizes inorganic bases like sodium hydride. However, for acid-sensitive intermediates, THF with triethylamine is preferred to avoid undesired side reactions.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via silica gel chromatography using a gradient of ethyl acetate in hexane (20–50%). This method, detailed in WO2013108809A1, removes unreacted pent-4-enoyl chloride and hydroxylated byproducts.

Lyophilization for Amorphous Form

For pharmaceutical applications, the compound is lyophilized from tert-butanol/water (9:1) to obtain an amorphous solid. US10550107B2 reports that lyophilization minimizes thermal degradation compared to spray drying, with residual solvents <0.1% as per ICH guidelines.

Analytical Data and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.80–5.65 (m, 2H, CH₂=CH), 4.10–3.85 (m, 4H, oxolane OCH₂), 3.45–3.30 (m, 2H, NCH₂), 2.90–2.70 (m, 2H, CONHCH₂), 2.40–2.20 (m, 1H, piperidine CH), 1.80–1.50 (m, 4H, piperidine CH₂).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 173.5 (CONH), 131.2 (CH₂=CH), 79.8 (oxolane OCH₂), 54.3 (piperidine NCH₂), 46.8 (CONHCH₂), 32.1 (piperidine CH), 28.5 (piperidine CH₂).

Infrared (IR) Spectroscopy

Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm amide formation. Peaks at 1100 cm⁻¹ correspond to oxolane C-O-C asymmetric stretching.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Trends : Piperidine derivatives with amide side chains are versatile in drug design, enabling modulation of lipophilicity, bioavailability, and target binding .
  • Pharmacological Potential: The target compound’s oxolane group may enhance solubility compared to phenyl or phenethyl substituents in fentanyl analogs .
  • Data Limitations: No direct toxicity, synthesis, or bioactivity data for the target compound are available in the evidence. Further studies are needed to elucidate its pharmacokinetic profile.

Biological Activity

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide is a synthetic organic compound notable for its unique structural features, which include a piperidine ring, an oxolane group, and a pentenamide chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules and therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₂₆N₂O₂
  • Molecular Weight : 266.38 g/mol
  • CAS Number : 2097920-18-6

The compound's structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.

The precise mechanism of action of this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes, modulating their activity. This interaction could lead to various physiological effects, which necessitates detailed studies to clarify the underlying molecular mechanisms.

Antiviral Activity

Research indicates that compounds similar to this compound have demonstrated antiviral properties. For instance, studies on piperidine derivatives have shown that they can inhibit the binding of HIV envelope glycoprotein gp120 to the CD4 receptor, thus blocking viral entry into host cells . Given the structural similarities, this compound may exhibit comparable antiviral activity.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also worth noting. Piperidine-based compounds have been extensively studied for their ability to inhibit acetylcholinesterase (AChE) and urease, both of which are significant in treating various diseases . The biological activity against these enzymes suggests that this compound could be evaluated for similar inhibitory effects.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antiviral Studies : A systematic study on piperidine derivatives indicated that specific analogs could inhibit HIV entry effectively at low micromolar concentrations. These findings highlight the potential for developing new antiviral therapies based on structural modifications of piperidine derivatives .
  • Enzyme Inhibition Research : In a study evaluating various piperidine compounds, several exhibited strong AChE inhibitory activity with IC₅₀ values significantly lower than established standards. This suggests that similar compounds may have therapeutic potential in neurodegenerative diseases where AChE inhibition is beneficial .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}but-4-enamideSimilar piperidine structureModerate antiviral activity
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}hex-4-enamideExtended alkene chainEnhanced enzyme inhibition

This comparative analysis shows that while structural modifications can influence biological activity, the fundamental piperidine framework appears crucial for maintaining therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.